SGA360 SGA360 SGA360 is a selective modulator of the aryl hydrocarbon receptor (AhR), which is a ligand-dependent transcription factor that mediates the toxicity of certain xenobiotics and polyaromatic hydrocarbons. SGA360 competitively binds to AhR (IC50 = 3 µM) and represses serum amyloid A 1 (SAA1) gene expression induced by IL-1β in Huh7 cells. It also reduces inflammation and decreases the mRNA expression of the inflammatory mediators COX-2, IL-6, IL-1β, SAA3, and IL-10 in wild-type, but not AhR knockout, mice in a model of inflammatory ear edema. SGA360 also reduces acute inflammation in murine models of septic shock, gout, and peritonitis when the high-affinity AhR variant is expressed.
Selective modulator of aryl hydrocarbon (Ah) receptor

Brand Name: Vulcanchem
CAS No.: 680611-86-3
VCID: VC21097597
InChI: InChI=1S/C19H17F3N2O2/c1-4-10-24-18-14(6-5-7-15(18)19(20,21)22)17(23-24)13-9-8-12(25-2)11-16(13)26-3/h4-9,11H,1,10H2,2-3H3
SMILES: COC1=CC(=C(C=C1)C2=NN(C3=C2C=CC=C3C(F)(F)F)CC=C)OC
Molecular Formula: C19H17F3N2O2
Molecular Weight: 362.3 g/mol

SGA360

CAS No.: 680611-86-3

Cat. No.: VC21097597

Molecular Formula: C19H17F3N2O2

Molecular Weight: 362.3 g/mol

* For research use only. Not for human or veterinary use.

SGA360 - 680611-86-3

Specification

Description SGA360 is a selective modulator of the aryl hydrocarbon receptor (AhR), which is a ligand-dependent transcription factor that mediates the toxicity of certain xenobiotics and polyaromatic hydrocarbons. SGA360 competitively binds to AhR (IC50 = 3 µM) and represses serum amyloid A 1 (SAA1) gene expression induced by IL-1β in Huh7 cells. It also reduces inflammation and decreases the mRNA expression of the inflammatory mediators COX-2, IL-6, IL-1β, SAA3, and IL-10 in wild-type, but not AhR knockout, mice in a model of inflammatory ear edema. SGA360 also reduces acute inflammation in murine models of septic shock, gout, and peritonitis when the high-affinity AhR variant is expressed.
Selective modulator of aryl hydrocarbon (Ah) receptor

CAS No. 680611-86-3
Molecular Formula C19H17F3N2O2
Molecular Weight 362.3 g/mol
IUPAC Name 3-(2,4-dimethoxyphenyl)-1-prop-2-enyl-7-(trifluoromethyl)indazole
Standard InChI InChI=1S/C19H17F3N2O2/c1-4-10-24-18-14(6-5-7-15(18)19(20,21)22)17(23-24)13-9-8-12(25-2)11-16(13)26-3/h4-9,11H,1,10H2,2-3H3
Standard InChI Key BMIOASGFHBRKJL-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=NN(C3=C2C=CC=C3C(F)(F)F)CC=C)OC
Canonical SMILES COC1=CC(=C(C=C1)C2=NN(C3=C2C=CC=C3C(F)(F)F)CC=C)OC

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